Vasodilatory Potency of (1S,4S)-DBH-Containing Ranolazine Analogs vs. Parent Ranolazine in Rat Aortic Ring Assay
In a direct head-to-head comparison, the epimeric mixture [(S,S,S)-(S,S,R)]-5 incorporating the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold produced a maximum relaxation of 78.61 ± 5.79% in phenylephrine-precontracted rat aortic rings with intact endothelium, compared to 56.78 ± 6.81% for ranolazine—a 38% relative increase in maximum vasorelaxation [1]. The pure diastereomer (S,S,S)-5 achieved 76.65 ± 3.42% maximum relaxation under identical conditions. IC₅₀ values (log[M]) were 4.75 for ranolazine versus 4.27 for the DBH epimeric mixture without endothelium, indicating approximately 3-fold greater potency [1].
| Evidence Dimension | Maximum vasorelaxation (% of phenylephrine-induced contraction) in rat aortic rings with endothelium |
|---|---|
| Target Compound Data | [(S,S,S)-(S,S,R)]-5 (contains (1S,4S)-DBH core): 78.61 ± 5.79% max relaxation; (S,S,S)-5: 76.65 ± 3.42% |
| Comparator Or Baseline | Ranolazine: 56.78 ± 6.81% max relaxation |
| Quantified Difference | +21.83 percentage points (38% relative increase); IC₅₀ shift from 4.75 to 4.27 log[M] (~3-fold potency gain) |
| Conditions | Isolated rat thoracic aorta rings precontracted with phenylephrine (10⁻⁵ M); compound concentration range 10⁻⁶–10⁻⁴ M; n=5; 37°C Krebs-bicarbonate buffer |
Why This Matters
For cardiovascular drug discovery programs targeting vasodilatory mechanisms, the (1S,4S)-DBH scaffold confers a quantifiable and statistically significant advantage over the piperazine-based ranolazine core, directly translating to lower required doses or enhanced therapeutic windows.
- [1] López-Ortiz M, Monsalvo I, Demare P, et al. Synthesis of ranolazine derivatives containing the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety and their evaluation as vasodilating agents. Chem Biol Drug Des. 2014;83(6):710-720. doi:10.1111/cbdd.12285 View Source
